2-Bromo-1-(5-methylfuran-2-YL)ethanone

Description

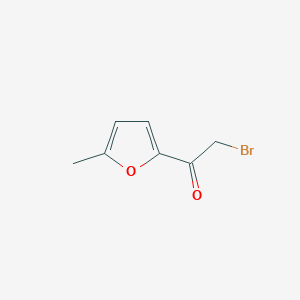

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-(5-methylfuran-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2/c1-5-2-3-7(10-5)6(9)4-8/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWJPAIWNJRAWKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455800 | |

| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1634-53-3 | |

| Record name | 2-Bromo-1-(5-methylfuran-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

This guide provides a comprehensive technical overview of the synthesis and characterization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, chemists, and professionals in drug development, offering in-depth insights into the synthetic pathways, mechanistic underpinnings, and detailed analytical characterization of this versatile compound.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional molecule featuring a reactive α-bromo ketone moiety and a 5-methylfuran ring. This unique combination of functional groups makes it a highly valuable precursor for the construction of a wide array of complex heterocyclic systems.[1] Its utility is particularly pronounced in the synthesis of substituted thiazoles, a class of compounds with diverse pharmacological activities. The strategic importance of this building block necessitates a thorough understanding of its synthesis and a robust framework for its characterization to ensure purity and proper structural elucidation for downstream applications.

Synthetic Strategy: A Two-Step Approach to the Target Molecule

The most efficient and widely recognized synthesis of this compound involves a two-step sequence. This approach begins with the Friedel-Crafts acylation of 2-methylfuran to produce the precursor, 2-acetyl-5-methylfuran. This is followed by a selective α-bromination of the acetyl group.

Sources

An In-depth Technical Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, provides validated protocols for its synthesis and purification, and outlines methods for its analytical characterization. Furthermore, this guide explores the compound's reactivity, particularly its utility in the synthesis of heterocyclic scaffolds of medicinal interest, and addresses essential safety and handling considerations. This paper is intended for researchers, scientists, and professionals in drug discovery and chemical development.

Introduction

This compound, a member of the alpha-bromo ketone class of compounds, is a versatile bifunctional molecule. It incorporates a reactive bromine atom alpha to a carbonyl group, making it a potent electrophile for a wide range of nucleophilic substitution reactions. The presence of the 5-methylfuran moiety introduces a heterocyclic core that is prevalent in numerous biologically active compounds. This unique combination of a reactive bromoacetyl group and a furan ring makes it a valuable precursor for the construction of complex molecular architectures, particularly in the synthesis of novel heterocyclic systems for pharmaceutical research.[1] Its application as a building block in the synthesis of compounds with potential anti-inflammatory and anti-parasitic activities underscores its significance in medicinal chemistry.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in synthesis. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Chemical Name | This compound | IUPAC |

| Synonyms | 2-(Bromoacetyl)-5-methylfuran, 5-Methyl-2-bromoacetylfuran | [2] |

| CAS Number | 1634-53-3 | [1][2] |

| Molecular Formula | C₇H₇BrO₂ | [2] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | Expected to be a solid or oil, potentially with a yellowish tint | General knowledge of alpha-bromo ketones |

| Melting Point | Not explicitly reported; related compounds suggest it may be a low-melting solid. | Inferred from related compounds |

| Boiling Point | Not explicitly reported; likely to decompose at atmospheric pressure. | Inferred from related compounds |

| Solubility | Insoluble in water; soluble in common organic solvents (e.g., dichloromethane, chloroform, diethyl ether, acetone). | General knowledge of alpha-bromo ketones |

| Storage Temperature | 2-8°C, sealed in a dry environment. | [3] |

Synthesis and Purification

The synthesis of this compound is most commonly achieved through the alpha-bromination of its precursor, 2-acetyl-5-methylfuran. This reaction leverages the acidic nature of the alpha-protons to the carbonyl group, which facilitates their substitution with a bromine atom.

Synthesis Protocol: Alpha-Bromination of 2-Acetyl-5-methylfuran

This protocol is adapted from established methods for the bromination of aryl ketones.[4][5] The direct bromination of 2-acetyl-5-methylfuran with molecular bromine has been shown to be a selective method for preparing the desired ω-bromo ketone.[5][6]

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis and purification of this compound.

Materials:

-

2-Acetyl-5-methylfuran

-

Bromine (Br₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Hexane or petroleum ether

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2-acetyl-5-methylfuran (1.0 eq) in dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0°C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent to the stirred solution of the ketone via the dropping funnel. Maintain the temperature at 0°C during the addition. The disappearance of the bromine color indicates the progress of the reaction.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Once the reaction is complete, wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any generated HBr, followed by a wash with water.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification Protocol: Recrystallization

Alpha-bromo ketones are often crystalline solids and can be purified by recrystallization.

Procedure:

-

Dissolve the crude this compound in a minimum amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., a mixture of ethyl acetate and hexane, or ethanol).

-

Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified crystals under vacuum to remove any residual solvent.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[1]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule. The furan ring protons (H-3 and H-4) should appear as doublets due to coupling with each other. The methyl protons will appear as a singlet, and the methylene protons adjacent to the bromine and carbonyl groups will also be a singlet.[1]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the carbons of the furan ring, the methyl carbon, and the methylene carbon bearing the bromine atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Key expected vibrational frequencies include:

-

A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

-

Absorption bands characteristic of the furan ring.

-

C-H stretching and bending vibrations.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to assess the purity of the synthesized compound.

Protocol:

-

Mobile Phase: A mixture of acetonitrile and water is a common mobile phase for the analysis of moderately polar compounds. A gradient elution may be necessary to achieve good separation.

-

Stationary Phase: A C18 reversed-phase column is typically used.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., around 254 nm).

-

Sample Preparation: Prepare a dilute solution of the sample in the mobile phase.

-

Analysis: Inject the sample onto the HPLC system and analyze the resulting chromatogram for the presence of impurities.

Chemical Reactivity and Applications

The high reactivity of the alpha-bromo ketone functionality makes this compound a valuable intermediate in organic synthesis.

Nucleophilic Substitution Reactions

The carbon atom bearing the bromine is highly electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity is central to its use in constructing heterocyclic systems.

Diagram 2: Hantzsch Thiazole Synthesis

Caption: Hantzsch synthesis of thiazoles using this compound.

A prominent example is the Hantzsch thiazole synthesis, where it condenses with a thioamide (like thiourea) to form a thiazole ring.[1] The reaction proceeds through an initial nucleophilic attack by the sulfur atom of the thioamide, followed by an intramolecular cyclization and dehydration.[1]

Other Reactions

-

Reaction with Nitrogen Nucleophiles: It readily reacts with various nitrogen-based nucleophiles, such as amines and hydrazines, to form new carbon-nitrogen bonds, leading to the synthesis of diverse nitrogen-containing heterocycles.[1]

-

Reaction with Sulfur and Carbon Nucleophiles: Sulfur and carbon nucleophiles also react efficiently, enabling the formation of new carbon-sulfur and carbon-carbon bonds, respectively.[1]

Safety and Handling

Alpha-bromo ketones are generally considered to be lachrymators and skin irritants. Therefore, appropriate safety precautions must be taken when handling this compound.

-

Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local regulations.

Conclusion

This compound is a valuable and reactive intermediate with significant potential in synthetic and medicinal chemistry. Its synthesis from readily available starting materials and its versatile reactivity make it an important building block for the construction of complex heterocyclic molecules. The protocols and information provided in this guide are intended to facilitate its safe and effective use in a research and development setting.

References

-

Synthetic Access to Aromatic α-Haloketones - PMC - NIH. (URL: [Link])

-

Separation of Ketone and alpha Bromo ketone : r/Chempros - Reddit. (URL: [Link])

- Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google P

-

ChemInform Abstract: Bromination of 2‐Acetyl‐5‐methylfuran. - Sci-Hub. (URL: [Link])

-

Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported. (URL: [Link])

-

BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds. (URL: [Link])

-

Ethanone, 2-bromo-1-phenyl- - the NIST WebBook. (URL: [Link])

-

Clean synthesis of α-bromo ketones and their utilisation in the synthesis of 2-alkoxy-2,3-dihydro-2-aryl-1,4-benzodioxanes, 2-amino-4-aryl-1,3-thiazoles and piperidino-2-amino-1,3-thiazoles using polymer-supported reagents - ResearchGate. (URL: [Link])

-

This compound - LookChem. (URL: [Link])

-

1-(5-Bromo-2-furyl)ethanone - ChemBK. (URL: [Link])

-

Methyl 2-(5-bromo-2-methylnaphtho[2,1-b]furan-1-yl)acetate - NIH. (URL: [Link])

-

2-Amino-1-(5-bromo-3-methylfuran-2-yl)ethan-1-one - PubChem. (URL: [Link])

-

2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem. (URL: [Link])

-

2-acetyl-5-methyl furan 1-(5-methylfuran-2-yl)ethanone - The Good Scents Company. (URL: [Link])

-

HPLC Analysis of Aldehydes and Ketones in Air Samples - Aurora Pro Scientific. (URL: [Link])

-

1-(5-Methylfuran-2-yl)ethanone CAS 1193-79-9 - Home Sunshine Pharma. (URL: [Link])

-

Ethanone, 1-(2-furanyl)- - the NIST WebBook. (URL: [Link])

-

1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. (URL: [Link])

-

Furan, 2-methyl- - the NIST WebBook - National Institute of Standards and Technology. (URL: [Link])

-

Benzofuran-2-yl methyl ketone - Optional[13C NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

2-Methylfuran - Optional[1H NMR] - Chemical Shifts - SpectraBase. (URL: [Link])

-

2-Bromo-2-fluoro-1-(4-methylphenyl)ethanone - Optional[MS (GC)] - Spectrum. (URL: [Link])

-

Alpha Halogenation of Aldehydes and Ketones - Chemistry LibreTexts. (URL: [Link])

-

α-Bromoketone synthesis by bromination - Organic Chemistry Portal. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. htk.tlu.ee [htk.tlu.ee]

- 4. Synthetic Access to Aromatic α-Haloketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. Sci-Hub. ChemInform Abstract: Bromination of 2‐Acetyl‐5‐methylfuran. / ChemInform, 2000 [sci-hub.box]

An In-depth Technical Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: A Versatile Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-1-(5-methylfuran-2-yl)ethanone, a key α-bromo ketone intermediate in synthetic organic and medicinal chemistry. We will delve into its fundamental chemical and physical properties, present a detailed, field-proven synthetic protocol, and explore its significant applications as a versatile building block for novel heterocyclic compounds. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into the strategic use of this reagent for advancing therapeutic agent discovery.

Introduction: The Strategic Importance of a Furan-Based Building Block

In the landscape of modern drug discovery, the furan scaffold is a privileged structure, present in numerous pharmacologically active molecules. Its unique electronic properties and ability to engage in various chemical transformations make it an attractive starting point for library synthesis. This compound emerges as a particularly valuable derivative. The presence of a highly reactive α-bromo ketone functional group attached to the stable 5-methylfuran ring provides a dual-functionality handle. This allows for facile introduction of the furan moiety into larger, more complex molecular architectures, primarily through nucleophilic substitution reactions. Its application spans the synthesis of potential anti-inflammatory agents, therapies for parasitic diseases, and a variety of other heterocyclic systems of medicinal interest.[1]

Chemical Identity and Physicochemical Properties

A precise understanding of a reagent's properties is fundamental to its effective application in the laboratory. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 2-(Bromoacetyl)-5-methylfuran, 5-Methyl-2-bromoacetylfuran |

| CAS Number | 1634-53-3 [1][2][3][4] |

| Molecular Formula | C₇H₇BrO₂[2][3] |

| Molecular Weight | 203.03 g/mol [1][2] |

| Appearance | Colorless to light yellow liquid or solid |

| Storage | Sealed in dry, 2-8°C[3] |

| InChI Key | TWJPAIWNJRAWKH-UHFFFAOYSA-N[1] |

| Canonical SMILES | CC1=CC=C(O1)C(=O)CBr[2][3] |

Chemical Structure

Caption: 2D Structure of this compound.

Synthesis and Mechanistic Rationale

The most common and efficient synthesis of this compound involves the α-bromination of its precursor, 2-acetyl-5-methylfuran (CAS No: 1193-79-9).[2][5][6] This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone.

Experimental Protocol: α-Bromination of 2-Acetyl-5-methylfuran

-

Reagents and Equipment:

-

2-Acetyl-5-methylfuran (1.0 eq)

-

Bromine (Br₂) (1.0-1.1 eq) or N-Bromosuccinimide (NBS) (1.0-1.1 eq)

-

Solvent: Dichloromethane (CH₂Cl₂), Chloroform (CHCl₃), or Acetic Acid (CH₃COOH)

-

Round-bottom flask with magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard workup and purification equipment (separatory funnel, silica gel for chromatography)

-

-

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2-acetyl-5-methylfuran in the chosen solvent (e.g., CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5°C using an ice bath.

-

Brominating Agent Addition: Slowly add the brominating agent (e.g., a solution of Br₂ in the same solvent) to the stirred solution via a dropping funnel over 30-60 minutes. The slow addition is critical to control the exothermic reaction and prevent the formation of di-brominated byproducts.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material spot indicates the completion of the reaction.

-

Workup: Once the reaction is complete, quench any excess bromine by adding a saturated solution of sodium thiosulfate (Na₂S₂O₃). Transfer the mixture to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield the pure this compound.

-

-

Causality and Experimental Choice:

-

Solvent Choice: Aprotic solvents like dichloromethane are often preferred as they are inert to the reaction conditions and facilitate easy workup. Acetic acid can act as both a solvent and a catalyst by promoting enol formation.

-

Brominating Agent: While elemental bromine is effective, N-Bromosuccinimide (NBS) is often a safer and more manageable alternative, reducing the handling risks associated with corrosive and volatile Br₂.

-

Temperature Control: The reaction is highly exothermic. Maintaining a low temperature is crucial to ensure selectivity for the mono-brominated product and to minimize side reactions.

-

Reaction Mechanism Workflow

Caption: Synthetic workflow for the preparation of the title compound.

Spectroscopic Analysis Insights

Structural confirmation is a cornerstone of chemical synthesis. The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals that confirm its structure.[1]

-

A singlet for the methyl protons (-CH₃) on the furan ring.

-

Two doublets for the furan ring protons (H-3 and H-4), showing coupling to each other.

-

A downfield singlet for the methylene protons (-CH₂Br) adjacent to the carbonyl group and the bromine atom. The strong electron-withdrawing effects of both the carbonyl and bromine deshield these protons significantly.[1]

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold for building molecules with therapeutic potential. The electrophilic carbon of the bromoacetyl group is highly susceptible to attack by a wide range of nucleophiles.[1]

-

Synthesis of Thiazoles: A prominent application is in the Hantzsch thiazole synthesis, where it condenses with thioamides (like thiourea) to form a thiazole ring.[1] This is a fundamental reaction for creating libraries of substituted thiazoles, a class of compounds with diverse biological activities. For instance, it has been used to synthesize 4-(4-Fluorophenyl)-2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)thiazole.[1]

-

Anti-inflammatory and Anti-parasitic Agents: Derivatives synthesized from this intermediate have shown potent anti-inflammatory activity in preclinical models.[1] Furthermore, the 5-methylfuran-2-yl scaffold is being investigated for the development of inhibitors against trypanothione reductase, a critical enzyme in parasites that cause human African trypanosomiasis, highlighting its potential in treating parasitic diseases.[1]

-

Polymer Chemistry: The furan moiety can participate in Diels-Alder reactions, and the bromoacetyl group allows for initiator or monomer precursor roles in polymerization techniques like Atom Transfer Radical Polymerization (ATRP). This opens avenues for creating functional polymers for applications such as drug delivery.[1]

Conceptual Drug Discovery Workflow

Caption: A conceptual workflow for utilizing the title compound in drug discovery.

Safety and Handling

As an α-haloketone, this compound is a lachrymator and is corrosive. It should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, within a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes.

Conclusion

This compound (CAS No: 1634-53-3) is a powerful and versatile intermediate for chemical synthesis. Its straightforward preparation and high reactivity make it an invaluable tool for researchers in medicinal chemistry and materials science. The ability to readily introduce the 5-methylfuran moiety into a diverse range of heterocyclic systems underscores its continued importance in the development of novel, high-value chemical entities and potential therapeutic agents.

References

-

This compound - LookChem. [Link]

-

Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels - MDPI. [Link]

-

2-Acetyl-5-Methylfuran | C7H8O2 | CID 14514 - PubChem. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. htk.tlu.ee [htk.tlu.ee]

- 4. 2-Bromo-1-(5-methylfuran-2-yl)-ethanone CAS#: 1634-53-3 [m.chemicalbook.com]

- 5. 1-(5-Methylfuran-2-yl)ethanone CAS 1193-79-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical overview of the essential spectroscopic techniques used to characterize the synthetic building block, 2-Bromo-1-(5-methylfuran-2-yl)ethanone. As a key intermediate in medicinal chemistry and materials science, unambiguous structural confirmation is paramount. This document outlines the theoretical basis and practical application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy for the comprehensive analysis of this compound. We present predicted spectral data, validated by established principles, and provide robust, field-tested protocols for data acquisition. The causality behind experimental choices is explained to empower researchers in their own analytical endeavors.

Introduction: The Significance of a Well-Characterized Intermediate

This compound is a bifunctional molecule featuring a reactive α-bromoketone and a substituted furan ring. This combination makes it a versatile precursor for the synthesis of a wide array of more complex molecular architectures, particularly in the development of novel therapeutic agents and functional materials. The α-bromoketone moiety is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the furan ring can participate in various cycloaddition and cross-coupling reactions.

Given its role as a foundational starting material, the absolute purity and confirmed structure of this compound are critical. Any ambiguity or impurity can lead to significant downstream consequences, including failed reactions, the generation of unintended side products, and misinterpreted biological or material properties. Therefore, a multi-faceted spectroscopic approach is not merely procedural but essential for ensuring the integrity of the research and development process. This guide serves as a Senior Application Scientist's perspective on generating and interpreting the high-quality spectroscopic data required to confidently advance a research program.

Molecular Structure and Atom Numbering

For clarity in spectral assignments, the following atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with IUPAC numbering.

Mass Spectrometry (MS)

Mass spectrometry is the first line of analysis, providing the molecular weight of the compound and, through isotopic patterns, confirming the presence of key elements like bromine.

Experimental Protocol: Electrospray Ionization (ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The choice of a volatile organic solvent facilitates rapid desolvation in the ESI source.

-

Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurement.

-

Ionization Mode: Operate in positive ion mode. The carbonyl oxygen is readily protonated under typical ESI conditions, forming the [M+H]⁺ ion.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. This range is sufficient to observe the molecular ion and primary fragments.

Predicted Data and Interpretation

The molecular formula is C₇H₇BrO₂. The key feature to anticipate is the isotopic signature of bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br (~50.5%) and ⁸¹Br (~49.5%), in a roughly 1:1 ratio. This results in a characteristic "doublet" for any bromine-containing ion, with peaks separated by 2 m/z units.

Table 1: Predicted Mass Spectrometry Data

| Ion | Calculated m/z ([M+H]⁺ for ⁷⁹Br) | Calculated m/z ([M+H]⁺ for ⁸¹Br) | Interpretation |

| [C₇H₇BrO₂ + H]⁺ | 204.9702 | 206.9681 | Molecular ion peak doublet, confirming the presence of one bromine atom. |

| [C₇H₈O₂]⁺ | 125.0543 | - | Loss of a bromine radical (•Br) from the molecular ion. |

| [C₅H₅O-CO]⁺ | 95.0491 | - | α-cleavage, loss of the bromomethylcarbonyl group.[1][2] |

| [CH₂Br]⁺ | 92.9497 | 94.9476 | Fragment corresponding to the bromomethyl cation. |

The most crucial observation is the M+ and M+2 doublet for the molecular ion, which is definitive proof of a monobrominated compound. The high-resolution mass measurement allows for confirmation of the elemental composition to within a few parts per million (ppm), providing a high degree of confidence in the assigned structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal (typically diamond or germanium). No extensive sample preparation is required, making ATR a highly efficient technique.

-

Background Scan: Perform a background scan of the empty ATR stage to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum is interpreted by identifying characteristic absorption bands corresponding to specific bond vibrations.

Table 2: Predicted Infrared Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |

| ~3100 | Medium-Weak | =C-H Stretch | Aromatic C-H stretch of the furan ring.[3] |

| ~2950 | Weak | C-H Stretch | Aliphatic C-H stretch of the methyl group. |

| ~1670 | Strong | C=O Stretch | Conjugated ketone carbonyl stretch. The conjugation with the furan ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹). |

| ~1580, ~1480 | Medium | C=C Stretch | Furan ring skeletal vibrations. |

| ~1250 | Strong | C-O-C Stretch | Asymmetric stretch of the furan ether linkage. |

| ~650 | Strong | C-Br Stretch | Characteristic absorption for an alkyl bromide.[4][5] |

The two most diagnostic peaks are the strong carbonyl (C=O) absorption around 1670 cm⁻¹ and the strong carbon-bromine (C-Br) stretch in the fingerprint region.[4][5][6] The position of the carbonyl peak confirms its conjugation with the furan ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, offering insights into the connectivity and chemical environment of each hydrogen and carbon atom.

Standard NMR Workflow

Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.

¹H NMR Spectroscopy

Protocol: Data should be acquired on a ≥400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent.[7][8] The residual CHCl₃ signal at δ 7.26 ppm serves as a convenient internal reference.

Predicted Data and Interpretation:

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| H4 | ~7.20 | d (J ≈ 3.6 Hz) | 1H | Furan CH | Deshielded by adjacent carbonyl and ring oxygen. Coupled to H3. |

| H3 | ~6.30 | d (J ≈ 3.6 Hz) | 1H | Furan CH | Shielded relative to H4. Coupled to H4. |

| H8 | ~4.50 | s | 2H | -CH₂Br | Strongly deshielded by the adjacent carbonyl group and the electronegative bromine atom.[9][10] |

| H9 | ~2.40 | s | 3H | -CH₃ | Typical chemical shift for a methyl group attached to an aromatic ring.[11][12] |

The spectrum is expected to be clean and well-resolved. The two doublets in the aromatic region are characteristic of a 2,5-disubstituted furan ring. The singlet at ~4.50 ppm is a key indicator of the bromomethyl ketone moiety.[9]

¹³C NMR Spectroscopy

Protocol: Data should be acquired using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio, particularly for the quaternary carbons.

Predicted Data and Interpretation:

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment | Rationale |

| C6 | ~182.0 | C=O | Typical chemical shift for a ketone carbonyl. |

| C5 | ~160.0 | Furan C-CH₃ | Quaternary carbon attached to oxygen and methyl group. |

| C1 | ~152.0 | Furan C-CO | Quaternary carbon attached to oxygen and carbonyl group. |

| C4 | ~120.0 | Furan CH | Deshielded furan methine carbon. |

| C2 | ~110.0 | Furan CH | Shielded furan methine carbon. |

| C8 | ~30.0 | -CH₂Br | Aliphatic carbon strongly deshielded by bromine. |

| C9 | ~14.0 | -CH₃ | Typical aliphatic methyl carbon. |

The ¹³C NMR spectrum confirms the presence of all seven carbon atoms in the molecule. The downfield signal above 180 ppm is unequivocally the ketone carbonyl carbon. The four signals in the 110-160 ppm range are characteristic of the furan ring carbons.[13][14][15]

Data Summary

The following table provides a consolidated summary of the key spectroscopic features for this compound.

Table 5: Consolidated Spectroscopic Data

| Technique | Key Feature | Predicted Value/Range |

| MS (ESI+) | Molecular Ion [M+H]⁺ | m/z 205/207 (1:1 ratio) |

| IR (ATR) | Carbonyl Stretch (C=O) | ~1670 cm⁻¹ |

| C-Br Stretch | ~650 cm⁻¹ | |

| ¹H NMR | -CH₂Br | ~4.50 ppm (singlet) |

| Furan Protons | ~7.20 ppm (doublet), ~6.30 ppm (doublet) | |

| -CH₃ | ~2.40 ppm (singlet) | |

| ¹³C NMR | C=O | ~182.0 ppm |

| -CH₂Br | ~30.0 ppm |

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. MS confirms the molecular weight and elemental composition, IR identifies the key functional groups, and NMR maps out the precise carbon-hydrogen framework. By following the robust protocols and interpretive guidelines presented in this document, researchers can ensure the unambiguous characterization of this valuable chemical intermediate, thereby upholding the scientific integrity of their subsequent work.

References

-

ResearchGate. 13 C NMR SPECTRA OF SAMPLE 8 (FURAN DERIVATIVE FROM EMLO), UPPER... Available from: [Link]

-

Scribd. IR Spectrum Frequency Table. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. Available from: [Link]

-

ChemRxiv. 1 Perfect and Defective 13C-Furan-Derived Nanothreads from Modest-Pressure Synthesis Analyzed by 13C NMR. Available from: [Link]

-

Journal of the American Chemical Society. The Carbon-13 Nuclear Magnetic Resonance Spectra of Furan, Pyrrole, Thiophene, and Some of Their Methyl Derivatives. Available from: [Link]

-

National Institute of Standards and Technology (NIST). 2-Acetyl-5-methylfuran. Available from: [Link]

-

PubChem. 2-Acetyl-5-Methylfuran. Available from: [Link]

-

National Institutes of Health (NIH). Characterization of stereoisomeric 5-(2-nitro-1-phenylethyl)furan-2(5H)-ones by computation of 1H and 13C NMR chemical shifts and electronic circular dichroism spectra. Available from: [Link]

-

University of Calgary. Table of Characteristic IR Absorptions. Available from: [Link]

-

SpectraBase. 2-Acetyl-5-methylfuran - Optional[13C NMR] - Spectrum. Available from: [Link]

-

SpectraBase. 2-Acetyl-5-methylfuran - Optional[ATR-IR] - Spectrum. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. IR Chart. Available from: [Link]

-

ResearchGate. (a) 1 H NMR and (b) 13 C NMR spectra of the furan-based copolyesters. Available from: [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. Available from: [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. Available from: [Link]

-

Queen Mary University of London. NMR Sample Preparation. Available from: [Link]

-

Compound Interest. A GUIDE TO 1H NMR CHEMICAL SHIFT VALUES. Available from: [Link]

-

American Chemical Society. NMR Guidelines for ACS Journals. Available from: [Link]

-

Oregon State University. 1H NMR Chemical Shift. Available from: [Link]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

-

PubMed. Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Available from: [Link]

-

OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Available from: [Link]

-

Michigan State University, Department of Chemistry. Infrared Spectroscopy. Available from: [Link]

-

Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available from: [Link]

-

YouTube. Mass Spectrometry: Alpha Cleavage of Ketones. Available from: [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]

-

Wikipedia. Fragmentation (mass spectrometry). Available from: [Link]

-

YouTube. Mass Spectroscopy Fragmentation - Carbonyl Alpha Cleavage. Available from: [Link]

Sources

- 1. youtube.com [youtube.com]

- 2. m.youtube.com [m.youtube.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. scribd.com [scribd.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. How To [chem.rochester.edu]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 11. compoundchem.com [compoundchem.com]

- 12. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. researchgate.net [researchgate.net]

- 14. chemrxiv.org [chemrxiv.org]

- 15. pubs.acs.org [pubs.acs.org]

Reactivity profile of 2-Bromo-1-(5-methylfuran-2-YL)ethanone

An In-Depth Technical Guide to the Reactivity Profile of 2-Bromo-1-(5-methylfuran-2-yl)ethanone

This guide provides an in-depth analysis of the reactivity profile of this compound (CAS No: 1634-53-3), a versatile and highly reactive intermediate in synthetic organic and medicinal chemistry.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the compound's core chemical principles, reaction mechanisms, and practical applications in the synthesis of complex molecular architectures. We will delve into the causality behind its reactivity, present validated experimental workflows, and support key claims with authoritative references.

Molecular Structure and Core Reactivity

This compound is an α-bromo ketone featuring a 5-methylfuran ring.[1] This specific arrangement of functional groups—an electrophilic carbonyl carbon, a highly reactive α-carbon bearing a good leaving group (bromide), and an electron-rich aromatic furan system—governs its diverse chemical behavior.

The primary driver of its reactivity is the α-bromo ketone moiety. The electron-withdrawing effect of the adjacent carbonyl group significantly enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack.[3] This inductive effect polarizes the carbon-bromine bond, facilitating the displacement of the bromide ion in nucleophilic substitution reactions.[3]

Table 1: Physicochemical and Spectroscopic Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1634-53-3 | [2] |

| Molecular Formula | C₇H₇BrO₂ | [2][4] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | Varies; may be a solid or oil | [5] |

| Storage | Sealed in dry, 2-8°C | [4] |

| ¹H NMR Spectrum | Expected to show distinct signals for the methyl protons, the methylene protons adjacent to the bromine, and the two furan ring protons (H-3 and H-4) appearing as doublets.[1] | [1] |

The Duality of Reactivity: Electrophilic and Radical Pathways

The utility of this compound stems from its ability to engage in multiple reaction pathways, primarily dictated by the choice of reagents and reaction conditions.

Nucleophilic Substitution Reactions: The Cornerstone of Synthesis

The most prominent reaction pathway is the nucleophilic substitution at the α-carbon. This reaction typically proceeds via a standard S_N2 mechanism, where a nucleophile attacks the electrophilic carbon, displacing the bromide ion.[1] This reactivity is the foundation of its use in constructing complex heterocyclic systems.[1]

Caption: S_N2 reaction at the α-carbon.

Key Nucleophile Classes:

-

Nitrogen Nucleophiles : These are crucial for synthesizing nitrogen-containing heterocyles. A classic example is the Hantzsch thiazole synthesis , where the α-bromo ketone condenses with a thioamide (like thiourea) to form a thiazole ring.[1] The reaction initiates with a nucleophilic attack from the sulfur atom, followed by intramolecular cyclization and dehydration.[1] Similarly, reactions with thiosemicarbazones yield 2-(2-arylidenehydrazinyl)thiazole derivatives.[1] Imidazole and its derivatives also serve as effective nitrogen nucleophiles in S_N2 reactions with this substrate.[1]

-

Sulfur Nucleophiles : Thioamides, as mentioned, are excellent sulfur nucleophiles for this reaction.[1] The high nucleophilicity of sulfur ensures efficient reaction with the α-bromo ketone center.[1]

-

Carbon Nucleophiles : Carbanions and other carbon-based nucleophiles are employed to form new carbon-carbon bonds, extending the molecular framework for more complex targets.[1]

Radical-Mediated Transformations

Under specific conditions, such as photolysis or in the presence of radical initiators, the carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. This radical can then participate in several downstream reactions:

-

Hydrogen Abstraction : The radical can abstract a hydrogen atom from the solvent or another reagent, leading to the debrominated ketone, 1-(5-methylfuran-2-yl)ethanone.[1]

-

Dimerization : Two radicals can couple to form a 1,4-dicarbonyl compound.[1]

-

Intramolecular Cyclization : If other unsaturated functionalities are present in the molecule, the radical could undergo intramolecular cyclization to form new ring systems.[1]

Applications in Medicinal Chemistry and Heterocyclic Synthesis

The reactivity profile of this compound makes it a valuable precursor for pharmacologically active molecules.

-

Anti-inflammatory Agents : This compound is a key building block for novel phosphorus-containing fused heterocycles like oxaphospholes.[1] These resulting structures have shown significant anti-inflammatory activity in preclinical models.[1]

-

Antiparasitic Drug Discovery : Derivatives synthesized from similar 5-methylfuran-2-yl substrates have been explored as potential inhibitors of trypanothione reductase, a critical enzyme in Trypanosoma species, which are responsible for human African trypanosomiasis.[1]

-

General Heterocycle Synthesis : Its ability to react with a wide array of nucleophiles makes it a foundational component in the synthesis of diverse heterocyclic scaffolds, including substituted thiazoles and pyridazinones, which are known to possess a wide spectrum of biological activities.[5][6]

Experimental Protocols: A Self-Validating Approach

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. Researchers must conduct a thorough risk assessment before any experimentation.

Synthesis of this compound via α-Bromination

This procedure is based on the standard α-bromination of ketones, a well-established transformation.[5][7] The key is controlling the reaction temperature to prevent side reactions and monitoring the consumption of the starting material.

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

Step-by-Step Methodology:

-

Reaction Setup : In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable thioamide (e.g., thiourea, 1.1 eq) in a polar solvent such as ethanol.

-

Heating : Heat the mixture to reflux and stir for 2-4 hours. The reaction progress can be monitored by TLC.

-

Workup : After cooling to room temperature, the reaction mixture is often neutralized or made basic with an aqueous solution of sodium bicarbonate or sodium carbonate. This may precipitate the crude product.

-

Isolation : The solid product can be collected by vacuum filtration, washed with water, and then a cold, non-polar solvent like diethyl ether or hexanes.

-

Purification : The crude thiazole derivative is then purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol) to yield the final product.

Safety and Handling

As an α-bromo ketone, this compound should be handled with care. α-haloketones are generally classified as lachrymators and are harmful if swallowed, cause skin irritation, and can cause serious eye damage. [5][8]

-

Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspect before use), and a lab coat. [8][9]* Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. [9]Avoid contact with skin and eyes. [9]* Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place. [4][9]* First Aid :

-

In case of skin contact : Immediately wash off with soap and plenty of water. [9] * In case of eye contact : Rinse cautiously with water for several minutes. [8] * If inhaled : Move the person to fresh air. [8][9] * If swallowed : Rinse mouth with water. Do not induce vomiting. [9] In all cases of exposure, seek immediate medical attention.

-

Conclusion

This compound is a potent and versatile chemical intermediate whose reactivity is dominated by the electrophilic nature of its α-carbon. This characteristic allows for facile nucleophilic substitution, making it a cornerstone for the construction of a wide array of complex heterocyclic systems, many with significant pharmacological potential. Understanding its core reactivity, from S_N2 reactions to potential radical pathways, empowers researchers to harness its synthetic utility effectively and safely. The protocols and data provided herein serve as a foundational guide for its application in pioneering research and development.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

- This compound. (n.d.). Benchchem.

- 2-BROMO-1-(5-BROMOTHIOPHEN-2-YL)ETHANONE - Safety Data Sheet. (2022). ChemicalBook.

- SAFETY DATA SHEET. (2015). Fisher Scientific.

- SAFETY DATA SHEET. (2021). Sigma-Aldrich.

- This compound. (n.d.). LookChem.

- Technical Guide: 2-Bromo-1-(furan-2-yl)ethanone. (n.d.). Benchchem.

- This compound. (n.d.). Bldbuilding.

- SAFETY DATA SHEET. (n.d.). Fisher Scientific.

- The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. (n.d.). PMC - NIH.

- Alpha Halogenation of Aldehydes and Ketones. (2023). Chemistry LibreTexts.

- Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition. (n.d.). NIH.

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. htk.tlu.ee [htk.tlu.ee]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Utility of novel 2-furanones in synthesis of other heterocyclic compounds having anti-inflammatory activity with dual COX2/LOX inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. fishersci.com [fishersci.com]

- 9. chemicalbook.com [chemicalbook.com]

A Senior Application Scientist's Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: A Versatile Building Block in Modern Organic Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-Bromo-1-(5-methylfuran-2-yl)ethanone (CAS No: 1634-53-3) has emerged as a highly valuable and versatile building block. Its utility stems from a synthetically powerful combination: a reactive α-bromo ketone functional group poised for a variety of nucleophilic substitutions, and a 5-methylfuran core, a privileged scaffold in numerous biologically active compounds. This guide provides an in-depth exploration of its synthesis, core reactivity, and strategic applications, particularly in the synthesis of nitrogen- and sulfur-containing heterocycles, which are foundational to many therapeutic agents. We will delve into the causality behind its reaction pathways and furnish field-proven protocols to empower researchers in their synthetic endeavors.

Core Compound Data and Physicochemical Properties

This compound is a bifunctional molecule whose reactivity is dominated by the bromoacetyl group.[1] This group renders the α-carbon highly electrophilic, making it a prime target for a wide array of nucleophiles.[1] Understanding its fundamental properties is the first step in harnessing its synthetic potential.

| Property | Value |

| CAS Number | 1634-53-3[1][2] |

| Molecular Formula | C₇H₇BrO₂[2] |

| Molecular Weight | 203.03 g/mol [1][2] |

| Synonyms | 2-(Bromoacetyl)-5-methylfuran, 5-Methyl-2-bromoacetylfuran[2] |

| Appearance | Varies; may be a liquid or low-melting solid |

| Solubility | Soluble in common organic solvents (e.g., DCM, Chloroform, THF); insoluble in water.[3][4] |

Synthesis and Spectroscopic Characterization

The most direct and common route to this compound is the selective bromination of its precursor, 2-acetyl-5-methylfuran, at the α-position to the carbonyl group.[5]

dot

Caption: Synthesis of the target compound from 2-acetyl-5-methylfuran.

Experimental Protocol: α-Bromination of 2-Acetyl-5-methylfuran

This protocol is based on established methods for the selective bromination of α-methyl ketones.[5]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser (with a gas outlet to a trap), dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable solvent such as diethyl ether or dichloromethane.

-

Bromination: Cool the solution to 0 °C using an ice bath. Slowly add a solution of bromine (1.0 eq) in the same solvent via the dropping funnel over 30-60 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material.

-

Workup: Once the reaction is complete, wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to quench any remaining acid) and then with brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

Spectroscopic Data

The structure of the compound is readily confirmed by spectroscopic methods, particularly NMR.

| ¹H NMR Spectroscopy Data (Expected) | |

| Proton Environment | Expected Chemical Shift (δ, ppm) |

| Methyl protons (-CH₃) | ~2.4 |

| Methylene protons (-CH₂Br) | ~4.4 |

| Furan ring protons (H-3, H-4) | ~6.2 and ~7.2 (as doublets) |

Note: Shifts are approximate and depend on the solvent used. The electron-withdrawing effects of the carbonyl and bromine cause the adjacent protons to appear downfield.[1]

Chemical Reactivity and Transformation Pathways

The synthetic utility of this compound is anchored in its reactivity as an electrophile, primarily at the α-carbon. This allows for the facile construction of new carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, which is fundamental for building heterocyclic systems.[1]

dot

Caption: Key synthetic transformations of the title compound.

Cornerstone Application: Hantzsch Thiazole Synthesis

One of the most powerful applications of this building block is in the Hantzsch thiazole synthesis.[1] Thiazole rings are prevalent in a multitude of FDA-approved drugs.[6][7] The reaction involves the condensation of the α-bromo ketone with a thioamide.

-

Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thioamide onto the electrophilic α-carbon of the ketone, displacing the bromide ion. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step yields the aromatic thiazole ring.[1][8]

-

Example: Reacting this compound with various thiosemicarbazones leads to the formation of 2-(hydrazinyl)thiazole derivatives, successfully incorporating the 5-methylfuran moiety into a more complex, biologically relevant scaffold.[1]

Synthesis of Imidazo[1,2-a]pyridines

The imidazo[1,2-a]pyridine core is another critical scaffold in medicinal chemistry. This fused heterocyclic system can be efficiently synthesized by reacting α-haloketones with 2-aminopyridines.[9][10]

-

Mechanism: The synthesis proceeds via an initial alkylation of the endocyclic nitrogen of 2-aminopyridine, followed by an intramolecular condensation between the exocyclic amino group and the ketone's carbonyl.[10]

-

Significance: This reaction provides a direct route to a class of compounds investigated for a wide range of therapeutic activities, including anticancer and anti-inflammatory properties.[11][12]

Versatility with Other Nucleophiles

The reactivity of this compound extends to a broad range of other nucleophiles:

-

Nitrogen Nucleophiles: Besides 2-aminopyridines, other nitrogen sources like imidazole can readily displace the bromide via an Sₙ2 mechanism, linking the furan and imidazole rings.[1]

-

Sulfur Nucleophiles: Given their high nucleophilicity, sulfur-based nucleophiles react efficiently to form new C-S bonds.[1] For instance, reaction with o-aminothiophenol can lead to the formation of benzothiazine derivatives.[13]

-

Oxygen and Carbon Nucleophiles: Reactions with alkoxides, carboxylates, and various carbon-based nucleophiles are also possible, further expanding the synthetic utility for creating ethers, esters, and new C-C bonds, respectively.[1]

Strategic Applications in Drug Development

The true value of this compound is realized in the biological activity of the compounds it helps create. By providing a reliable entry point to diverse heterocyclic systems, it serves as a key intermediate in the synthesis of novel therapeutic agents.[1]

-

Antimicrobial Agents: The thiazole moiety is a component of many antibiotics, and new derivatives synthesized from this building block are constantly being evaluated for their antimicrobial and antifungal activities.[7][13]

-

Anticancer Agents: Imidazo[1,2-a]pyridine derivatives have shown significant potential as anticancer agents, and their synthesis often relies on α-haloketone precursors.[11] Similarly, novel thiazole derivatives are being investigated for their anti-proliferative effects against various cancer cell lines.[7]

-

Enzyme Inhibitors: The diverse scaffolds generated can be tailored to fit the active sites of various enzymes, leading to the development of potent and selective inhibitors for therapeutic intervention.

Safety, Handling, and Storage

As with any reactive chemical, proper handling of this compound is crucial. It should be treated as a lachrymator and a corrosive substance, typical of α-haloketones.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[14][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or dust.[14] Ensure adequate ventilation and prevent the formation of aerosols.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[4][15]

-

First Aid:

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[14]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[14]

-

Inhalation: Move the person to fresh air and keep them comfortable for breathing. Seek immediate medical attention.

-

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for chemical innovation. Its predictable and versatile reactivity, centered on the electrophilic α-bromo ketone moiety, provides a reliable and efficient gateway to a vast chemical space of high-value heterocyclic compounds. For researchers in drug discovery and organic synthesis, mastering the application of this building block opens the door to the rapid assembly of novel molecular scaffolds with significant therapeutic potential. Its continued use in the synthesis of thiazoles, imidazopyridines, and other important heterocycles solidifies its status as a cornerstone reagent in the modern synthetic chemist's toolbox.

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. lookchem.com [lookchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 6. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemicalbook.com [chemicalbook.com]

- 15. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 2-Bromo-1-(5-methylfuran-2-yl)ethanone: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-1-(5-methylfuran-2-yl)ethanone is a versatile bifunctional molecule that serves as a crucial building block in modern organic and medicinal chemistry. Its structure, featuring a reactive α-bromo ketone tethered to a 5-methylfuran ring, renders it a highly valuable precursor for the synthesis of a diverse array of complex heterocyclic compounds. The inherent electrophilicity of the carbon bearing the bromine atom, activated by the adjacent carbonyl group, allows for facile reaction with a wide range of nucleophiles. This reactivity is the cornerstone of its utility, particularly in the construction of nitrogen- and sulfur-containing heterocycles, which are prominent scaffolds in numerous biologically active molecules. This in-depth technical guide provides a comprehensive overview of the synthesis, chemical properties, and significant applications of this compound, with a particular focus on its role in the development of novel therapeutic agents.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in a laboratory setting. While experimentally determined data for this specific compound is not extensively published, a combination of data from commercial suppliers and analogous compounds provides a reliable profile.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1634-53-3 | [2] |

| Molecular Formula | C₇H₇BrO₂ | [2] |

| Molecular Weight | 203.03 g/mol | [1][2] |

| Appearance | Expected to be a solid or oil | - |

| Solubility | Expected to be soluble in common organic solvents | - |

Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum is predicted to exhibit four distinct signals. The electron-withdrawing nature of the carbonyl group, the bromine atom, and the furan's oxygen atom significantly influences the chemical shifts of adjacent protons, causing them to appear in characteristic downfield regions.[1] The protons on the furan ring are expected to appear as doublets due to mutual coupling.[1]

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₃ (on furan ring) | ~2.4 | Singlet (s) |

| -CH₂Br | ~4.3 - 4.5 | Singlet (s) |

| H-4 (furan ring) | ~6.3 | Doublet (d) |

| H-3 (furan ring) | ~7.2 | Doublet (d) |

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks would include those for C-H and C-O stretching vibrations of the furan ring.

Synthesis and Purification

The most common and direct method for the synthesis of this compound is the α-bromination of its precursor, 2-acetyl-5-methylfuran. This reaction is a standard electrophilic substitution at the α-carbon of the ketone.

Representative Experimental Protocol: α-Bromination of 2-Acetyl-5-methylfuran

Disclaimer: This is a representative protocol adapted from established procedures for similar α-brominations of ketones.[3] Researchers must consult peer-reviewed literature and conduct a thorough risk assessment before any experimental work.

Materials:

-

2-Acetyl-5-methylfuran (1.0 eq)

-

Bromine (1.05 eq)

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware including a round-bottom flask, dropping funnel, magnetic stirrer, ice bath, separatory funnel, and rotary evaporator.

Procedure:

-

Reaction Setup: Dissolve 2-acetyl-5-methylfuran (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C using an ice bath.

-

Bromine Addition: In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent. Add the bromine solution dropwise to the stirred solution of 2-acetyl-5-methylfuran over 30-60 minutes, ensuring the temperature is maintained between 0-5 °C. The characteristic red-brown color of bromine should dissipate upon addition.[3]

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for an additional hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[3]

-

Quenching: Slowly add a 10% aqueous sodium thiosulfate solution to quench any unreacted bromine, continuing until the orange/brown color disappears completely.[3]

-

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.[3]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by flash column chromatography on silica gel to yield the pure this compound.[3][4]

Caption: General workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Applications

The high reactivity of the bromoacetyl group attached to the 5-methylfuran ring makes this compound a versatile precursor for the construction of complex heterocyclic systems.[1]

Nucleophilic Substitution Reactions

The carbon atom alpha to the carbonyl group is highly electrophilic and susceptible to attack by a wide array of nucleophiles. This reactivity is the cornerstone of its utility in synthetic chemistry.

-

Nitrogen-Based Nucleophiles: These readily react to form new carbon-nitrogen bonds, a key step in the synthesis of various nitrogen-containing heterocycles. A prominent example is the Hantzsch thiazole synthesis .[1] In this reaction, the α-bromo ketone condenses with a thioamide, such as thiourea, to yield a thiazole ring. The reaction proceeds via an initial nucleophilic attack by the sulfur atom of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1]

-

Oxygen-Based Nucleophiles: Under basic conditions, such as in the presence of an alkoxide, α-halo ketones can undergo the Favorskii rearrangement to yield rearranged esters.[5] Alternatively, direct Sₙ2 displacement can occur with carboxylate salts to form the corresponding ester.[5]

-

Sulfur and Carbon-Based Nucleophiles: Sulfur nucleophiles, known for their high nucleophilicity, react efficiently with α-bromo ketones. Carbon-based nucleophiles are crucial for forming new carbon-carbon bonds.

Sources

Safety and handling precautions for 2-Bromo-1-(5-methylfuran-2-YL)ethanone

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-1-(5-methylfuran-2-yl)ethanone for Research and Development

Authored By: A Senior Application Scientist

This document provides a comprehensive technical guide on the safety protocols and handling precautions for this compound (CAS No. 1634-53-3). It is intended for researchers, chemists, and drug development professionals who may utilize this compound as a reactive intermediate in synthesis. The information herein is synthesized from established safety data for analogous structures and best practices in chemical hygiene.

Introduction and Scientific Context

This compound is a valuable chemical intermediate, prized for the high reactivity of its α-bromo ketone functional group.[1] This reactivity makes it a versatile precursor for constructing complex heterocyclic systems, which are often key scaffolds in medicinal chemistry.[1] However, the very chemical properties that make this compound synthetically useful—namely, the electrophilic nature of the carbon adjacent to the bromine—are also the foundation of its potential biological hazards.[1][2] As a potent alkylating agent, it can react readily with biological nucleophiles, necessitating stringent handling protocols.[3] Furthermore, the presence of a 2-methylfuran moiety introduces additional toxicological considerations, as furan and its derivatives have been associated with hepatotoxicity in animal studies.[4]

This guide is structured to provide not just a list of rules, but a deep understanding of the causality behind each safety recommendation, enabling scientists to build a self-validating system of safety in their laboratories.

Hazard Identification and Risk Assessment

A formal risk assessment must be conducted before any work with this compound begins. The primary hazards stem from its classification as an α-halo ketone and the toxicological profile of its furan core.

GHS Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed.[5][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin.[5][6] |

| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage.[5][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled.[5][6] |

Mechanistic Basis for Toxicity

-

Electrophilic Reactivity: The core of this compound's hazard profile is the α-halo ketone functional group. The electron-withdrawing effect of the adjacent carbonyl group polarizes the carbon-bromine bond, making the α-carbon highly electrophilic.[2] This allows the compound to act as a potent alkylating agent, capable of forming covalent bonds with biological nucleophiles like the amine and thiol groups found in amino acids and DNA. This indiscriminate reactivity is the mechanistic basis for its ability to cause severe skin burns, eye damage, and tissue damage upon ingestion or inhalation.

-

Furan Moiety Toxicity: The 2-methylfuran core structure is a known concern. Studies on 2-methylfuran have demonstrated potential hepatocarcinogenicity in rats, with a No-Observed-Adverse-Effect Level (NOAEL) established at 1.2 mg/kg/day in one study.[4] While the carcinogenic mechanism may be non-genotoxic, the potential for liver damage is a significant long-term health risk that underscores the need to minimize exposure.[4]

Physical and Chemical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | 2-(bromoacetyl)-5-methylfuran | [7] |

| CAS Number | 1634-53-3 | [1][7] |

| Molecular Formula | C₇H₇BrO₂ | [7] |

| Molecular Weight | 203.03 g/mol | [1] |

| Appearance | Likely a yellow to orange solid or high-boiling liquid | Inferred from[8] |

Engineering Controls and Personal Protective Equipment (PPE)

Exposure mitigation should always follow the hierarchy of controls, prioritizing engineering solutions over personal protective equipment.

Caption: Hierarchy of controls applied to handling the target compound.

Primary Engineering Controls

All work involving this compound, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood.[9] This is non-negotiable and serves as the primary barrier to prevent inhalation of dust or vapors.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be used in conjunction with engineering controls.

| Equipment | Specification | Rationale |

| Hand Protection | Chemical-resistant gloves (Nitrile, minimum thickness 0.11 mm). | Protects against dermal absorption and severe skin burns. Gloves must be inspected before use and changed immediately if contamination is suspected.[5] |

| Eye Protection | Tightly fitting safety goggles with side-shields. | Protects against splashes that can cause severe, irreversible eye damage.[5][10] |

| Skin/Body Protection | Flame-retardant laboratory coat, fully buttoned. Closed-toe shoes. | Prevents contact with skin on arms and body.[5][10] |

| Respiratory Protection | Not required if work is performed in a fume hood. | A full-face respirator with an appropriate cartridge may be necessary for spill cleanup or if engineering controls fail.[5][11] |

Standard Operating Procedures (SOPs)

Adherence to validated protocols is critical for ensuring safety and experimental reproducibility.

Protocol: Weighing and Aliquoting Solid Compound

-

Preparation: Don all required PPE (gloves, goggles, lab coat). Verify that the chemical fume hood has adequate flow.

-

Staging: Place an analytical balance, weighing paper, spatula, and a pre-labeled, sealable receiving container inside the fume hood.

-

Tare: Place the weighing paper on the balance and tare the weight.

-

Transfer: Carefully open the stock container. Using the spatula, transfer the approximate amount of this compound to the weighing paper. Avoid generating dust.

-

Seal and Record: Immediately and securely close the stock container. Record the exact weight.

-

Aliquot: Carefully transfer the weighed solid into the pre-labeled receiving container and seal it.

-

Decontamination: Wipe the spatula clean. Dispose of the weighing paper and any contaminated materials (e.g., disposable gloves) in the designated solid hazardous waste container.

Protocol: Solution Preparation

-

Preparation: Execute all steps within a chemical fume hood. Don all required PPE.

-

Solvent Dispensing: Add the desired volume of solvent to a labeled flask or beaker containing a magnetic stir bar.

-

Compound Addition: Slowly and carefully add the pre-weighed solid from the receiving container into the solvent while stirring to prevent splashing.

-

Rinsing: If necessary, rinse the weighing container with a small amount of solvent and add it to the bulk solution to ensure a complete quantitative transfer.

-

Mixing: Cover the vessel and allow the contents to mix until fully dissolved.

-

Storage/Use: The resulting solution should be clearly labeled and either used immediately or stored appropriately.

Caption: Standard workflow for handling the compound from solid to solution.

Storage and Incompatibility

Storage Conditions

-

Store in a tightly closed, original container in a dry, cool, and well-ventilated area.[5][10]

-

The storage area should be a designated, locked cabinet to restrict access.[5][9]

-

Store away from heat, sparks, and open flames.[11]

Incompatible Materials

-

Strong Bases: Can promote elimination reactions or the Favorskii rearrangement.[3][11]

-

Strong Oxidizing Agents: May lead to vigorous, exothermic reactions.[11]

-

Strong Reducing Agents: Can cause dehalogenation.[11]

-

Nucleophiles (e.g., amines, thiols): The compound is designed to react with these; avoid unintentional contact during storage.[1][2]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. Always have the Safety Data Sheet (SDS) available for emergency responders.

Spill Response (Small Laboratory Spill)

-

Evacuate: Alert personnel in the immediate area and evacuate.

-

Ventilate: Ensure the fume hood is operating.

-

Protect: Don appropriate PPE, including a respirator if necessary.

-

Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials.

-

Collect: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.

-

Decontaminate: Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

-

Report: Report the incident to the lab supervisor and institutional safety office.

Exposure Response and First Aid

Sources

- 1. benchchem.com [benchchem.com]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. α-Halo ketone - Wikipedia [en.wikipedia.org]